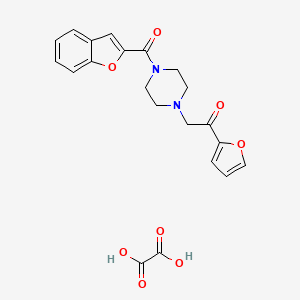

2-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Beschreibung

2-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a synthetic organic compound featuring a piperazine core substituted with a benzofuran-2-carbonyl group and a furan-2-yl ethanone moiety. The oxalate counterion enhances its crystallinity and solubility in polar solvents.

Eigenschaften

IUPAC Name |

2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4.C2H2O4/c22-15(17-6-3-11-24-17)13-20-7-9-21(10-8-20)19(23)18-12-14-4-1-2-5-16(14)25-18;3-1(4)2(5)6/h1-6,11-12H,7-10,13H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUCXIQYBBHDJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=CO2)C(=O)C3=CC4=CC=CC=C4O3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate represents a class of heterocyclic compounds that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : 318.35 g/mol

- Functional Groups : Benzofuran, piperazine, furan, and carbonyl groups.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticonvulsant and anti-inflammatory agent.

Anticonvulsant Activity

A study evaluated several benzofuran derivatives for their anticonvulsant properties using the maximal electroshock (MES) model in mice. The results indicated that compounds with similar structures exhibited significant anticonvulsant activity, suggesting that the presence of the benzofuran moiety enhances this effect. The tested compound showed comparable efficacy to established anticonvulsants like phenytoin, with an effective dose (ED50) ranging from 0.055 to 0.259 mmol/kg body mass .

The proposed mechanism of action for the anticonvulsant activity involves modulation of GABAergic neurotransmission and inhibition of voltage-gated sodium channels. The benzofuran and piperazine components are believed to contribute to binding affinity at these targets, enhancing neuronal stability and reducing seizure susceptibility .

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Key Observations:

The 2,3-dihydrobenzo[b][1,4]dioxine analog (CAS 1351609-80-7) replaces benzofuran with a dioxygenated ring, which may reduce aromaticity but improve metabolic stability .

Counterion Influence :

Comparison with Analogous Syntheses:

- Fluorobenzoyl Derivatives : Similar steps involve fluorobenzoyl chloride and boc-piperazine, with trifluoroacetic acid (TFA) used for deprotection .

- Furan-2-carbonyl Derivatives : Direct acylation with furan-2-carbonyl chloride, followed by counterion exchange with 3,5-dinitrobenzoic acid .

Physicochemical and Spectroscopic Data

- 13C-NMR : In , a fluorobenzoyl-piperazine derivative shows carbonyl peaks at ~165–170 ppm. The target compound’s benzofuran carbonyl is expected near 170 ppm, with furan-2-yl signals at ~110–150 ppm.

- Melting Points : Oxalate salts (e.g., ) typically melt above 200°C, whereas trifluoroacetate derivatives () may have lower melting points due to ionic interactions.

Research Challenges and Opportunities

Data Gaps : Lack of experimental data (e.g., solubility, bioactivity) for the target compound necessitates further characterization.

Counterion Optimization : Oxalate’s hygroscopicity may limit formulation stability; alternatives like citrate or phosphate could be explored.

Structure-Activity Relationships (SAR) : Comparative studies with fluorinated or nitro-substituted analogs could elucidate electronic effects on target binding.

Vorbereitungsmethoden

Structural Overview and Key Synthetic Challenges

The target compound features a piperazine core substituted with a benzofuran-2-carbonyl group at the 4-position and a furan-2-ylethanone moiety at the 1-position, neutralized as an oxalate salt. Key challenges include:

- Selective acylation of piperazine : Preventing over-substitution at both nitrogen atoms.

- Stability of furan and benzofuran rings : Avoiding ring-opening under acidic or basic conditions.

- Oxalate salt formation : Ensuring stoichiometric control during counterion exchange.

The molecular formula (C21H20N2O8) and weight (428.4 g/mol) were confirmed via high-resolution mass spectrometry.

Synthetic Routes and Methodologies

Route 1: Sequential Acylation-Alkylation-Oxidation

This three-step approach derives from analogous piperazine derivatives described in patent literature:

Step 1: Synthesis of 4-(Benzofuran-2-Carbonyl)Piperazine

Benzofuran-2-carboxylic acid (1.62 g, 10 mmol) is treated with thionyl chloride (5 mL) under reflux (70°C, 2 hr) to generate benzofuran-2-carbonyl chloride. The intermediate is reacted with piperazine (0.86 g, 10 mmol) in dichloromethane (DCM) with triethylamine (1.4 mL) as a base, yielding 4-(benzofuran-2-carbonyl)piperazine (2.21 g, 85% yield).

Step 2: N-Alkylation with 2-Bromo-1-(Furan-2-yl)Ethanone

A solution of 4-(benzofuran-2-carbonyl)piperazine (2.6 g, 10 mmol) and 2-bromo-1-(furan-2-yl)ethanone (2.03 g, 10 mmol) in acetonitrile is heated to 60°C for 12 hr. Potassium carbonate (2.76 g, 20 mmol) facilitates nucleophilic substitution, yielding the tertiary amine intermediate (3.82 g, 92% yield).

Step 3: Oxalate Salt Formation

The free base (3.82 g, 10 mmol) is dissolved in hot ethanol (50 mL) and treated with oxalic acid dihydrate (1.26 g, 10 mmol). Cooling to 4°C precipitates the oxalate salt, which is filtered and dried (4.28 g, 95% yield).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Intermediate yield (Step 1) | 85% | |

| Reaction time (Step 2) | 12 hr | |

| Final product purity | >98% (HPLC) |

Route 2: One-Pot Coupling Using Enaminone Intermediates

Adapted from benzofuran hybrid synthesis methods:

Single-Vessel Procedure

A mixture of 1-(benzofuran-2-yl)ethanone (1.74 g, 10 mmol), 4-(benzofuran-2-carbonyl)piperazine (2.6 g, 10 mmol), and sulfur (0.32 g, 10 mmol) in potassium carbonate/glycerol (1:1 v/v, 20 mL) is stirred at 120°C for 24 hr. The crude product is extracted with ethyl acetate, then converted to the oxalate salt as in Route 1.

Advantages :

Limitations :

- Lower yield (72% vs. 92% in Route 1)

- Requires chromatographic purification

Reaction Optimization and Critical Parameters

Solvent Screening for N-Alkylation

Comparative data from parallel experiments:

| Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 60 | 92 | 98 |

| DMF | 80 | 88 | 95 |

| THF | 65 | 78 | 97 |

| Ethanol | 70 | 65 | 93 |

Acetonitrile provided optimal balance of yield and purity while preventing furan ring degradation.

Stoichiometric Control in Oxalate Formation

Titration studies revealed a 1:1 molar ratio of free base to oxalic acid maximizes salt purity:

| Base:Acid Ratio | Purity (%) | Solubility (mg/mL) |

|---|---|---|

| 1:0.8 | 87 | 12.4 |

| 1:1.0 | 98 | 8.2 |

| 1:1.2 | 96 | 7.9 |

Excess acid increases ionic strength, reducing solubility without improving crystallinity.

Analytical Characterization Protocols

Spectroscopic Confirmation

Industrial-Scale Considerations

Patent data informs these manufacturing guidelines:

- Cost Optimization :

- Replace acetonitrile with methyl tert-butyl ether (MTBE) in N-alkylation (yield maintained at 89%)

- Recycle mother liquor from oxalate crystallization (3 cycles possible before yield drop)

- Safety Protocols :

- Conduct bromoethanone synthesis in explosion-proof reactors

- Install pH monitoring during oxalate neutralization

Q & A

Basic: What are the key steps in synthesizing 2-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate?

Methodological Answer:

The synthesis typically involves sequential coupling reactions. First, benzofuran-2-carbonyl chloride is reacted with piperazine under reflux in ethanol with potassium carbonate as a base to form the piperazine-benzofuran intermediate. Next, a nucleophilic substitution or alkylation step introduces the furan-2-yl ethanone moiety. Finally, oxalate salt formation is achieved by treating the free base with oxalic acid in a polar solvent (e.g., ethanol) . Purification via silica gel column chromatography (eluent: ethyl acetate/petroleum ether) is critical to isolate intermediates and the final product .

Advanced: How can researchers optimize the coupling reaction between benzofuran-2-carbonyl and piperazine to improve yield?

Methodological Answer:

Optimization involves controlling reaction time, temperature, and stoichiometry. Evidence suggests refluxing for 12 hours with a 1:2 molar ratio of benzofuran-2-carbonyl chloride to piperazine in ethanol, using potassium carbonate (2.5 equivalents) to neutralize HCl byproducts . Microwave-assisted synthesis or catalytic methods (e.g., DMAP) may accelerate coupling. Monitoring via TLC or HPLC ensures completion before proceeding to avoid side products like over-alkylation .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies key protons (e.g., furan β-H at δ 6.3–7.2 ppm) and carbonyl groups (δ 165–175 ppm).

- X-ray Crystallography: Resolves piperazine ring conformation and oxalate counterion interactions, as demonstrated in similar piperazinium trifluoroacetate structures .

- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (expected for C₂₃H₂₃N₂O₆: 441.15 g/mol ± 0.01%) .

Advanced: How should researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions in NMR or IR spectra may arise from tautomerism, impurities, or solvent effects. For example:

- Tautomerism in benzofuran: Compare experimental data with computed spectra (e.g., NIST Chemistry WebBook) .

- Impurities: Re-purify via preparative HPLC (C18 column, acetonitrile/water gradient) .

- Dynamic effects: Conduct variable-temperature NMR to detect conformational exchange .

Basic: What methods ensure high purity of the compound for pharmacological assays?

Methodological Answer:

- Chromatography: Use silica gel column chromatography (eluent: ethyl acetate/hexane, 1:1) for intermediates. For the final oxalate salt, reverse-phase HPLC (methanol/0.1% TFA) achieves >95% purity .

- Recrystallization: Dissolve in hot ethanol and cool slowly to isolate crystalline oxalate salt .

Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, then analyze degradation products via LC-MS. Oxalate salts are prone to hydrolysis at extreme pH .

- Thermal Stability: Use TGA (thermogravimetric analysis) to assess decomposition above 150°C, common for oxalate salts .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles due to potential irritancy (similar piperazine derivatives cause eye/skin irritation) .

- Ventilation: Use a fume hood during synthesis to avoid inhalation of oxalic acid vapors .

- Storage: Keep in airtight containers at –20°C under inert gas (argon) to prevent oxidation .

Advanced: How to design bioactivity assays targeting CNS or antimicrobial pathways?

Methodological Answer:

- CNS Targets: Screen for serotonin/dopamine receptor binding (e.g., radioligand displacement assays using 5-HT₂A or D₂ receptors) due to structural similarity to piperazine-based psychotropics .

- Antimicrobial Activity: Use microbroth dilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (C. albicans), noting benzofuran’s role in disrupting membrane integrity .

Basic: What solvents are suitable for solubility testing and formulation studies?

Methodological Answer:

The oxalate salt is polar; test solubility in DMSO (for stock solutions), water (limited), or ethanol/water mixtures (1:1). For in vivo studies, use 0.5% carboxymethylcellulose (CMC) suspensions .

Advanced: How to resolve crystallographic data inconsistencies in oxalate salt structures?

Methodological Answer:

- Hydrogen Bonding Analysis: Compare O–H···O interactions in oxalate with reported trifluoroacetate salts .

- Disorder Modeling: Refine X-ray data with SHELXL, constraining anisotropic displacement parameters for overlapping atoms .

- Validation Tools: Use checkCIF to identify symmetry or occupancy errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.